molecular formula C12H14N2O2 B14845193 4-Cyclopropoxy-2-isopropoxynicotinonitrile

4-Cyclopropoxy-2-isopropoxynicotinonitrile

Cat. No.: B14845193
M. Wt: 218.25 g/mol
InChI Key: SCTMEPFPTZEWAH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Cyclopropoxy-2-isopropoxynicotinonitrile involves several steps. One common method includes the reaction of nicotinonitrile with cyclopropyl alcohol and isopropyl alcohol under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

4-Cyclopropoxy-2-isopropoxynicotinonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

4-Cyclopropoxy-2-isopropoxynicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-2-isopropoxynicotinonitrile involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-Cyclopropoxy-2-isopropoxynicotinonitrile can be compared with other similar compounds such as 5-Cyclopropoxy-4-isopropoxynicotinonitrile. While these compounds share similar structural features, their chemical properties and reactivity may differ. The uniqueness of this compound lies in its specific functional groups and their arrangement, which influence its reactivity and applications .

Similar compounds include:

These compounds can be used for comparative studies to understand the influence of structural variations on their chemical and biological properties.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

4-cyclopropyloxy-2-propan-2-yloxypyridine-3-carbonitrile

InChI

InChI=1S/C12H14N2O2/c1-8(2)15-12-10(7-13)11(5-6-14-12)16-9-3-4-9/h5-6,8-9H,3-4H2,1-2H3

InChI Key

SCTMEPFPTZEWAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC=CC(=C1C#N)OC2CC2

Origin of Product

United States

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